Fluphenazine octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

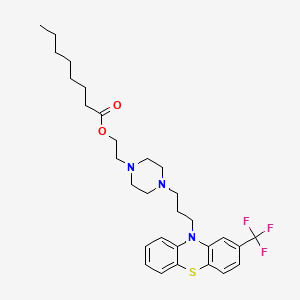

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40F3N3O2S/c1-2-3-4-5-6-12-29(37)38-22-21-35-19-17-34(18-20-35)15-9-16-36-25-10-7-8-11-27(25)39-28-14-13-24(23-26(28)36)30(31,32)33/h7-8,10-11,13-14,23H,2-6,9,12,15-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEHUXGAZWYKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243121 | |

| Record name | Fluphenazine octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97671-70-0 | |

| Record name | Fluphenazine octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097671700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX06BQ7PHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Synthetic Research of Fluphenazine Octanoate

Molecular Identification and Characterization in Research Contexts

Fluphenazine (B1673473) octanoate (B1194180) is an ester derivative of fluphenazine, a potent antipsychotic medication belonging to the phenothiazine (B1677639) class. mdpi.comnih.gov Its molecular structure and properties are of considerable interest in analytical chemistry, particularly in the context of pharmaceutical quality control.

Characterization as Analytical Reference Standard for Impurities

In the manufacturing of pharmaceuticals, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. Fluphenazine octanoate is utilized as a European Pharmacopoeia (EP) reference standard. sigmaaldrich.comsigmaaldrich.com This means it serves as a highly characterized substance against which samples of fluphenazine and its related compounds can be compared to identify and quantify impurities. pharmaffiliates.comsigmaaldrich.comsigmaaldrich.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides these reference standards to ensure the quality of medicines across Europe and beyond. sigmaaldrich.comedqm.eu

The use of this compound as a reference standard is crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), which are used to separate and detect impurities in drug substances and products. researchgate.netljmu.ac.uk By comparing the retention time and response of unknown peaks in a sample chromatogram to that of the this compound reference standard, analysts can identify potential impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 97671-70-0 sigmaaldrich.com |

| Molecular Formula | C₃₀H₄₀F₃N₃O₂S sigmaaldrich.com |

| Molecular Weight | 563.72 g/mol sigmaaldrich.com |

Synthetic Pathways and Methodologies

The synthesis of this compound can be achieved through different chemical routes, including both conventional and more modern, environmentally friendly methods.

Enzymatic Synthesis Approaches

In recent years, there has been a significant shift towards "green chemistry" in the synthesis of pharmaceuticals, aiming to reduce the use of hazardous substances and improve efficiency. researchgate.netprimescholars.com Enzymatic synthesis represents a key strategy in this endeavor.

Research has demonstrated the successful synthesis of phenothiazine esters, such as fluphenazine decanoate (B1226879), through enzymatic esterification using Candida antarctica lipase (B570770) B (CALB). researchgate.netijps.inijps.inresearcher.life This enzyme is highly valued for its high selectivity and catalytic activity in organic synthesis. researchgate.net The process typically involves the reaction of fluphenazine with the corresponding fatty acid (in this case, octanoic acid, though research has focused on the closely related decanoic acid) in the presence of CALB. ijps.inijps.in This enzymatic approach has been shown to be effective for the esterification of various molecules. researchgate.netmdpi.com

The reaction conditions for CALB-catalyzed synthesis are generally mild, often occurring at or near room temperature. ijps.in This contrasts with many conventional chemical methods that may require high temperatures and harsh reagents.

The enzymatic synthesis of fluphenazine esters aligns well with the principles of green chemistry. ijps.inijps.in One of the key metrics for evaluating the "greenness" of a chemical reaction is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comnih.gov

The enzymatic route for synthesizing fluphenazine decanoate from fluphenazine and decanoic acid is considered to have a high atom economy. ijps.inijps.in This is because the reaction directly combines the two main reactants to form the ester and water as the only byproduct. researchgate.net This process avoids the use of toxic and corrosive reagents like thionyl chloride, which is often used in conventional methods to create a more reactive acid chloride intermediate. ijps.inijps.in The avoidance of such reagents not only improves safety but also simplifies the purification process and reduces waste. ijps.in Furthermore, the enzyme catalyst, CALB, can often be recovered and reused, further enhancing the sustainability of the process. ijps.inijps.in

Table 2: Comparison of Synthesis Methods for Fluphenazine Esters

| Feature | Enzymatic Synthesis (with CALB) | Conventional Esterification |

|---|---|---|

| Catalyst | Candida antarctica Lipase B | Often requires acid or base catalysts |

| Reagents | Fluphenazine, Octanoic Acid | Fluphenazine, Octanoyl chloride (or similar) |

| Byproducts | Water | Can include corrosive substances like HCl ijps.in |

| Reaction Conditions | Mild (e.g., room temperature) ijps.in | Can require high temperatures ijps.in |

| Atom Economy | High ijps.inijps.in | Generally lower ijps.in |

| Green Chemistry | Aligns well with principles ijps.inijps.in | Often involves hazardous reagents and solvents ijps.in |

Conventional Esterification Methods

Traditional methods for synthesizing esters like this compound typically involve the reaction of the alcohol group on the fluphenazine side chain with an activated form of octanoic acid, such as octanoyl chloride. This method, while effective, often requires the use of corrosive reagents like thionyl chloride to prepare the acid chloride. ijps.in These processes can be lengthy, require significant purification steps to remove byproducts and unreacted reagents, and may not be as atom-economical as enzymatic methods. ijps.in The use of such harsh chemicals also presents greater environmental and safety challenges. ijps.in

Analytical Method Development and Validation for Research Purposes

The development and validation of analytical methods are fundamental for the qualitative and quantitative assessment of this compound in research and quality control settings. These methods are essential for determining the purity, and stability of the compound, as well as for identifying any impurities.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, High-Performance Thin-Layer Chromatography, Gas Chromatography)

Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of fluphenazine and its derivatives. bbrc.inindexcopernicus.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Several HPLC methods have been developed and validated for the determination of fluphenazine and its related compounds. bbrc.inindexcopernicus.comnih.gov A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govrsc.org Detection is typically carried out using a UV detector at a wavelength of around 254 nm or 259 nm. indexcopernicus.comnih.govnih.gov

A stability-indicating HPLC method was developed to quantify fluphenazine hydrochloride in tablets. The separation was achieved on a C18 column with a mobile phase of 0.02 M phosphate buffer (pH 3.0), methanol, and acetonitrile (500:300:200 v/v/v). nih.gov The method demonstrated linearity in the concentration range of 2.5 to 120 μg/mL with a correlation coefficient greater than 0.999. nih.gov Another HPLC method for fluphenazine hydrochloride used a mobile phase of methanol, acetonitrile, and 10 mM ammonium acetate (B1210297) (70:15:15, v/v/v) at pH 6.0, with UV detection at 259 nm. nih.gov

The following table summarizes the key parameters of a validated HPLC method for fluphenazine hydrochloride:

| Parameter | Value |

| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Water (40:60) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 257 nm |

| Retention Time | 3.286 min |

| Correlation Coefficient (r²) | 0.9995 |

| This data is based on a study of Fluphenazine HCl. bbrc.in |

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC is another valuable technique for the analysis of fluphenazine. It has been used for the determination of fluphenazine in plasma and for the separation of its derivatives. nih.gov HPTLC can be an alternative to HPLC for detecting pesticide residues and other impurities. researchgate.net

Gas Chromatography (GC):

While less common than HPLC for fluphenazine analysis, gas chromatography has also been employed. nih.gov GC methods typically require the analyte to be volatile or to be derivatized to increase its volatility. instrument.com.cn

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Spectrophotometry, Spectrofluorimetry)

Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation. youtube.com ¹H NMR and ¹³C NMR can be used to confirm the identity of this compound and to characterize its impurities. rsc.org For instance, ¹⁹F NMR spectroscopy has been shown to be a simple, rapid, and selective method for determining the content of fluorinated pharmaceuticals like fluphenazine. nih.gov This technique offers the advantage of not requiring a reference standard for quantification. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is often coupled with chromatographic techniques like HPLC (LC-MS) to identify and quantify compounds. nih.gov LC-MS/MS is particularly useful for characterizing degradation products by analyzing their fragmentation patterns. nih.govresearchgate.netresearchgate.net The molecular weight of this compound is 563.72 g/mol . allmpus.com

Spectrophotometry:

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of fluphenazine. nih.gov The drug exhibits maximum absorbance at specific wavelengths, which can be used for its determination in various formulations. indexcopernicus.comnih.gov

Spectrofluorimetry:

Spectrofluorimetry is a highly sensitive technique that has been used for the determination of fluphenazine hydrochloride in pharmaceutical preparations and human plasma. bbrc.innih.gov This method is also applicable to stability studies. bbrc.in

Turbidimetric Methods

Turbidimetric methods have been developed for the determination of fluphenazine. nih.gov These methods are based on the measurement of the turbidity produced by a chemical reaction, which is proportional to the concentration of the analyte. While less common than chromatographic and spectroscopic techniques, turbidimetric methods can offer a simple and rapid alternative for certain applications. nih.gov182.160.97

Forced Degradation Studies for Impurity Profiling

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. nih.govijisrt.com These studies involve subjecting the drug to various stress conditions, such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. nih.govresearchgate.netresearchgate.net

Fluphenazine has been shown to be susceptible to degradation under oxidative and photolytic conditions. nih.govnih.gov In one study, significant degradation was observed when a fluphenazine derivative was exposed to 3% hydrogen peroxide. nih.gov The major degradation products are often formed under oxidative stress. nih.govresearchgate.netresearchgate.net The identification of these degradation products is crucial for ensuring the safety and quality of the drug. clearsynth.comveeprho.comveeprho.com

The following table summarizes the degradation of fluphenazine hydrochloride under various stress conditions:

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

| Acidic | 0.1 N HCl | 12 hours | - |

| Alkaline | 0.1 N NaOH | 12 hours | ~14% |

| Oxidative | 10% H₂O₂ | 12 hours | ~33% |

| Thermal | 75°C | 12 hours | ~12% |

| Photolytic | UV chamber | 3 days | - |

| This data is based on a study of Fluphenazine Hydrochloride. nih.govresearchgate.net |

Quality Control Applications in Pharmaceutical Research Settings

The analytical methods described above are extensively used in quality control (QC) laboratories for the routine analysis of this compound in bulk drug and pharmaceutical formulations. bbrc.inindexcopernicus.com These methods help to ensure that the product meets the required specifications for purity, potency, and quality. indexcopernicus.com The development of stability-indicating methods is particularly important for QC, as it allows for the accurate determination of the drug substance in the presence of its degradation products. nih.govnih.gov Reference standards for fluphenazine and its impurities are used for analytical method development, validation, and quality control applications. clearsynth.comveeprho.com

Degradation Kinetics and Stability Studies in Research Formulations

Understanding the degradation kinetics and stability of this compound in different formulations is critical for determining its shelf-life and appropriate storage conditions.

Studies have investigated the degradation kinetics of fluphenazine under various conditions. For example, the oxidative degradation of fluphenazine hydrochloride has been found to follow first-order kinetics. rsc.org The rate of degradation can be influenced by factors such as pH, temperature, and the presence of other substances. nih.gov

The stability of this compound in oily solutions, a common formulation for long-acting injectables, has been a subject of research. ljmu.ac.uk Oxidation is a major degradation pathway in such formulations, often initiated by hydroperoxides formed from the autoxidation of the oil. ljmu.ac.uk The presence of acids has been shown to catalyze the oxidation of the tertiary amine centers in the fluphenazine molecule. ljmu.ac.uk Additionally, preservatives like benzyl (B1604629) alcohol, commonly included in oily formulations, can enhance the degradation of the drug, possibly through the formation of hydrogen peroxide during its autoxidation. ljmu.ac.ukljmu.ac.uk

A study on a fluphenazine analogue demonstrated that the compound was very unstable under oxidative conditions and underwent photodegradation in aqueous solutions, while being stable in the solid state when exposed to light. nih.gov

Oxidative Degradation Pathways (e.g., Role of Hydroperoxides)

The oxidative degradation of this compound, like other phenothiazines, is a complex process primarily targeting the sulfur and nitrogen atoms within the phenothiazine ring system. rsc.orgbasicmedicalkey.com This degradation can occur through autoxidation, a slow, uncatalyzed reaction with molecular oxygen, or via more complex chain reactions involving free radicals. basicmedicalkey.com

A key driver in the oxidative degradation of this compound, particularly when formulated in oily solutions such as sesame oil, is the presence of hydroperoxides. ljmu.ac.ukljmu.ac.uk These hydroperoxides are typically formed from the autoxidation of the oil vehicle itself. ljmu.ac.ukljmu.ac.uk The hydroperoxides act as potent oxidizing agents, attacking the electron-rich sulfur atom of the phenothiazine ring to form the corresponding sulfoxide. basicmedicalkey.comljmu.ac.uk This oxidation is a major degradation pathway and involves a radical cation intermediate, which then reacts with water to yield the sulfoxide. basicmedicalkey.com

The general mechanism for peroxide-mediated oxidation involves a nucleophilic attack by the nitrogen or sulfur atoms of the drug on the peroxide molecule. rsc.orgiipseries.org The process can be described as a series of single-electron transfer reactions. basicmedicalkey.com Further oxidation can also occur at the nitrogen atoms in the piperazine (B1678402) side chain, leading to the formation of N-oxides. basicmedicalkey.comljmu.ac.uk

Studies on fluphenazine decanoate, a close analogue, have identified several oxidation products, confirming the susceptibility of the phenothiazine structure to oxidative attack. ljmu.ac.uk Forced degradation studies on fluphenazine hydrochloride also show that the most significant degradation occurs under oxidative stress, leading to various degradation products. nih.govresearchgate.net The primary sites of oxidation within the fluphenazine molecule are the sulfur atom and the two tertiary amine centers in the side chain. ljmu.ac.uk

Table 1: Summary of Fluphenazine Degradation under Oxidative Stress

| Condition | Observation | Primary Degradation Product(s) | Reference |

|---|---|---|---|

| 3% H₂O₂ at Room Temp. | Significant degradation | Sulfoxide | nih.govnih.gov |

| 10% H₂O₂ for 12 hours | ~33% degradation | Oxidized phenothiazine ring products | nih.gov |

| Autoxidation in Oily Solution | Slow degradation via oil hydroperoxides | Sulfoxide, N-oxides | ljmu.ac.ukljmu.ac.uk |

Hydrolytic Degradation Mechanisms of the Ester Linkage

In addition to oxidation, this compound is susceptible to hydrolysis at its side-chain ester linkage. ljmu.ac.uksmolecule.com This reaction cleaves the octanoate group, yielding fluphenazine and octanoic acid. Hydrolysis is a significant degradation pathway, particularly in aqueous environments or in the presence of acidic or basic catalysts. passeidireto.com

The hydrolysis of the ester bond is often catalyzed by hydrogen ions (specific acid catalysis). nih.gov Research on related phenothiazine esters, such as 10-acetylphenothiazine, demonstrated that degradation proceeds via a pH-dependent, acid-catalyzed hydrolysis of the ester to yield the parent phenothiazine, which subsequently undergoes oxidation. nih.gov The rate of this hydrolytic cleavage is independent of oxygen concentration. nih.gov

The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. passeidireto.com For base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the resulting carboxylate anion and the alcohol leaving group influences the reaction rate. The structural characteristics of the molecule, such as steric hindrance around the ester bond, also play a crucial role in determining the rate of hydrolysis. soton.ac.uk

Influence of Formulation Excipients on Chemical Stability (e.g., Benzyl Alcohol)

Formulation excipients can significantly impact the chemical stability of this compound. iipseries.org While intended to preserve or stabilize the formulation, some excipients can inadvertently promote degradation. A notable example is benzyl alcohol, which is often included in injectable formulations as a preservative. ljmu.ac.ukresearchgate.net

Research has demonstrated that the presence of benzyl alcohol can enhance the oxidative degradation of fluphenazine decanoate in oily formulations. ljmu.ac.ukljmu.ac.uk The proposed mechanism for this phenomenon is the autoxidation of benzyl alcohol itself. ljmu.ac.uk This autoxidation process leads directly to the formation of hydrogen peroxide. ljmu.ac.ukljmu.ac.uk The generated hydrogen peroxide then acts as an oxidizing agent, accelerating the degradation of the fluphenazine ester, as described in the oxidative degradation pathway. ljmu.ac.ukljmu.ac.uk Therefore, an excipient added as a preservative can become a source of pro-oxidant species, compromising the stability of the active pharmaceutical ingredient. researchgate.net

This interaction highlights the importance of carefully screening excipients during preformulation studies to ensure compatibility and prevent unintended degradation of the drug product. iipseries.orgmdpi.com

Kinetic Modeling of Degradation Processes

Studies on the oxidation of fluphenazine decanoate by hydroperoxides have shown that the process does not always follow simple kinetics. ljmu.ac.uk The rate of degradation tends to decrease over time. ljmu.ac.uk This is likely because the fluphenazine molecule has four potential sites for oxidation (the sulfur atom and three nitrogen atoms). As the initial oxidation products are formed, they can also be attacked by the hydroperoxides, effectively competing with the remaining unoxidized drug for the oxidizing agent. ljmu.ac.uk This results in two parallel reactions: the oxidation of this compound and the further oxidation of its degradation products. ljmu.ac.uk

Table 2: Kinetic Parameters for Degradation of a Fluphenazine Analogue in Aqueous Solution

| pH | Temperature (K) | Kinetic Model | Reference |

|---|---|---|---|

| 5.1 - 7.5 | 353 | Reversible First-Order | nih.gov |

Note: This data is for a fluphenazine analogue and illustrates the type of kinetic analysis performed.

The degradation rate is also highly dependent on environmental factors such as pH and temperature. nih.govnih.gov For example, the hydrolysis of related phenothiazine esters is strongly pH-dependent, indicating specific hydrogen-ion catalysis. nih.gov

Preclinical Pharmacological Research of Fluphenazine Octanoate

Receptor Pharmacology and Neurobiological Interactions

Fluphenazine's mechanism of action is complex, involving antagonism at various dopamine (B1211576), serotonin, histamine (B1213489), adrenergic, and muscarinic receptors. drugbank.comnih.gov Its antipsychotic properties are primarily attributed to its potent blockade of dopamine D2 receptors in the mesolimbic pathway. drugbank.compatsnap.com

Dopamine Receptor Antagonism (D1 and D2)

Preclinical studies have consistently demonstrated fluphenazine's high affinity for both D1 and D2 dopamine receptors. drugbank.comnih.gov Radioligand binding assays have quantified its potent antagonist activity. In mouse striatal membranes, the equilibrium dissociation constant (KD) of [3H]fluphenazine was found to be 3.2 nM for D1 receptors and 0.7 nM for D2 receptors, indicating a slightly higher affinity for the D2 subtype. nih.govmaps.org Other studies have reported Ki values of 2.3 nM for D1 and 0.4 nM for D2 receptors. abcam.com The antagonism of D2 receptors is a key mechanism for its antipsychotic effects. patsnap.com Subchronic treatment with fluphenazine (B1673473) has been shown to cause a significant increase in the density of D2 receptors in the rat striatum after a withdrawal period. nih.gov

| Dopamine Receptor Subtype | Binding Affinity (Ki/KD in nM) | Reference |

|---|---|---|

| D1 | 2.3 (Ki) / 3.2 (KD) | nih.govmaps.orgabcam.com |

| D2 | 0.4 (Ki) / 0.7 (KD) / 1.44 (Ki) | nih.govmaps.orgabcam.comunc.edu |

| D3 | 1.4 (Ki) | abcam.com |

| D4 | 7.1 (Ki) | abcam.com |

| D5 | 25 (Ki) | abcam.com |

| Serotonin Receptor Subtype | Binding Affinity (pKi) | Reference |

|---|---|---|

| 5-HT2A | 8.4 | |

| 5-HT2C | - | researchgate.net |

| 5-HT6 | - | researchgate.net |

Interactions with Histamine H1 Receptors

Fluphenazine is a potent antagonist of the histamine H1 receptor. nih.gov In vitro binding studies have demonstrated its high affinity for this receptor, with a reported pKi value of 8.33 and a Ki value of 4.66 nM. guidetopharmacology.orgnih.gov This strong antihistaminic activity is believed to be responsible for the sedative side effects associated with fluphenazine treatment. nih.gov

| Receptor | Binding Affinity (pKi / Ki in nM) | Reference |

|---|---|---|

| Histamine H1 | 8.33 (pKi) / 4.66 (Ki) | guidetopharmacology.orgnih.gov |

Interactions with Alpha-Adrenergic Receptors

Fluphenazine also demonstrates antagonistic properties at alpha-adrenergic receptors, particularly the α1A subtype. nih.gov This interaction can lead to cardiovascular side effects such as orthostatic hypotension. The affinity for α1A adrenergic receptors has been noted in preclinical studies. researchgate.net

| Receptor | Binding Affinity | Reference |

|---|---|---|

| Alpha-1A Adrenergic | Affinity noted | researchgate.net |

Interactions with Muscarinic M1 Receptors

Fluphenazine possesses antagonistic effects at muscarinic M1 receptors. nih.gov This anticholinergic activity can contribute to side effects such as dry mouth, blurred vision, and constipation. In vitro binding assays have reported a pKi of 6.19 and a Ki of 646 nM for the M1 receptor. guidetopharmacology.org Compared to other phenothiazines, fluphenazine has a relatively lower affinity for muscarinic receptors. nih.gov

| Receptor | Binding Affinity (pKi / Ki in nM) | Reference |

|---|---|---|

| Muscarinic M1 | 6.19 (pKi) / 646 (Ki) | guidetopharmacology.org |

Modulatory Effects on Basal Ganglia Neurotransmission in Animal Models

As a potent dopamine receptor antagonist, fluphenazine significantly modulates neurotransmission within the basal ganglia, a group of subcortical nuclei crucial for motor control and other functions. nih.gov In animal models, administration of fluphenazine decanoate (B1226879), a long-acting ester similar to the octanoate (B1194180), has been shown to induce widespread adaptive changes in the neurochemistry of the basal ganglia. nih.gov

One study in rats demonstrated that fluphenazine administration decreased D2 receptor binding throughout the basal ganglia. nih.gov In contrast, its effect on D1 receptor binding was region-dependent. nih.gov Furthermore, fluphenazine treatment led to an increase in the mRNA expression of preproenkephalin and glutamic acid decarboxylase (GAD), an enzyme involved in the synthesis of the inhibitory neurotransmitter GABA, in the anterior striatum. nih.gov GAD mRNA levels were also elevated in the entopeduncular nucleus. nih.gov These findings indicate that the blockade of D1 receptor-mediated neurotransmission by fluphenazine plays a significant role in modulating key neurochemical processes within the basal ganglia. nih.gov

D1 and D2 Receptor Binding Alterations

Fluphenazine, the active moiety of fluphenazine octanoate, demonstrates significant binding to both D1 and D2 dopamine receptors. Preclinical research using radioligand binding assays in mouse striatal membranes has elucidated the affinity and density of these binding sites. The affinity of fluphenazine for the D2 receptor is slightly higher than for the D1 receptor. nih.gov

Saturation analyses have quantified the density of these receptors in the mouse striatum, revealing a higher density of D1 receptors compared to D2 receptors. nih.gov The pharmacological specificity of fluphenazine's binding to these dopamine receptors has been confirmed through displacement studies with various dopaminergic and non-dopaminergic ligands. nih.gov

| Receptor | Affinity (KD) | Density (Bmax) |

|---|---|---|

| D1 Receptor | 3.2 nM | 1,400 fmol/mg of protein |

| D2 Receptor | 0.7 nM | 700 fmol/mg of protein |

Gene Expression Changes (e.g., Preproenkephalin, Glutamic Acid Decarboxylase mRNA)

The blockade of D2 dopamine receptors by fluphenazine can lead to alterations in gene expression within the striatum. Studies involving the irreversible D2 dopamine receptor antagonist, fluphenazine-N-mustard, have shown a significant impact on the expression of glutamic acid decarboxylase (GAD) mRNA, the enzyme responsible for synthesizing the neurotransmitter GABA. nih.gov

Chronic administration of fluphenazine-N-mustard has been found to increase the levels of striatal GAD mRNA in rats. nih.gov This suggests that prolonged D2 receptor blockade by fluphenazine can modulate the gene expression of key enzymes involved in neurotransmission. In contrast, acute treatment did not produce a significant change in striatal GAD mRNA levels. nih.gov Dopaminergic deafferentation has been shown to increase both GAD and preproenkephalin (PPE) mRNA levels in the rat striatum, highlighting the role of dopamine signaling in regulating the gene expression of striatal efferent pathways. nih.gov

Cellular and Molecular Mechanisms (In Vitro and Preclinical Models)

Modulation of Intracellular Signaling Pathways (e.g., Akt, Wnt)

In preclinical models, fluphenazine has been shown to modulate key intracellular signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net Research indicates that fluphenazine can regulate the Akt and Wnt signaling pathways. nih.govresearchgate.net The Wnt signaling pathway is crucial for cell growth, motility, and differentiation, and its activation involves the accumulation of β-catenin, which then translocates to the nucleus to activate target genes. plos.org The Akt/Wnt pathway is a significant mechanism that governs cell metabolism, survival, and apoptosis, and it is known to be modulated by D2 receptor antagonists. nih.gov The regulation of these pathways may contribute to the anti-cancer effects observed in various cell lines. nih.gov

Calmodulin Inhibition

Fluphenazine is recognized as an inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes and enzyme activities. nih.govdrugbank.com The activities of enzymes such as phosphorylase kinase and myosin light-chain kinase are regulated by the binding of Ca2+ to calmodulin. nih.gov In preclinical studies using intact bovine tracheal smooth muscle, fluphenazine was shown to inhibit isometric tension development and the phosphorylation of the myosin light chain. nih.gov This inhibition of contractile activity is thought to be directly related to the inhibition of myosin light chain phosphorylation, a calmodulin-dependent process. nih.gov

Effects on Cell Cycle Regulation and Proliferation in Cancer Cell Lines

Fluphenazine has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce cell cycle arrest. nih.govresearchgate.net In vitro studies have shown that fluphenazine can cause a concentration-dependent decrease in both cell viability and proliferation in cancer cells. nih.gov Specifically, in melanoma cells, fluphenazine has been observed to induce a G0/G1 phase cell cycle arrest. researchgate.net The antitumor activity of fluphenazine is partly mediated by its effects on the cell cycle and proliferation. researchgate.net

| Cancer Type | Observed Effects |

|---|---|

| Melanoma | Inhibition of proliferation, G0/G1 phase cell cycle arrest, induction of apoptosis. researchgate.net |

| Breast Cancer | Inhibition of growth and migration. researchgate.net |

| Various Human Cancer Cells (Lung, Colon, Liver, Brain, Leukemia, Oral, Ovarian, Skin) | Reduced viability, regulation of cell cycle, reduced cell proliferation, induction of apoptosis. nih.gov |

Induction of Apoptosis in Cancer Cell Lines

A significant mechanism underlying the anti-cancer potential of fluphenazine is the induction of apoptosis, or programmed cell death, in tumor cells. nih.gov Studies have shown that fluphenazine can induce apoptosis in a variety of human cancer cell lines, including those of the lung, breast, colon, liver, and brain, as well as in leukemia. nih.govnih.gov The process of apoptosis induction by fluphenazine involves several cellular events, such as DNA fragmentation and an increase in apoptotic markers. nih.gov In some instances, the apoptotic mechanism appears to be mediated through the mitochondria. researchgate.net In combination with UVA light, fluphenazine has been shown to be a potent photoantiproliferative compound that induces apoptosis in human tumor cells, a process that involves the production of reactive oxygen species (ROS). nih.govrsc.org

Investigation of DNA Alterations and Interference with Cell Migration

Preclinical research, primarily utilizing the active moiety fluphenazine, has explored its effects on fundamental cellular processes, including DNA integrity and cell motility. In vitro studies have demonstrated that fluphenazine can induce DNA damage, leading to fragmentation. nih.govnih.gov This activity is often linked to the drug's capacity to induce apoptosis, or programmed cell death, where DNA fragmentation is a key event. nih.gov The molecular mechanisms are thought to involve the inhibition of DNA repair pathways, which contributes to the destabilization of cell membranes and ultimately results in DNA damage. nih.gov

Furthermore, fluphenazine has been shown to interfere with cell migration and invasion, critical processes in both normal physiology and pathology. nih.govnih.gov Laboratory investigations using various cancer cell lines have consistently reported that fluphenazine can decrease the migratory and invasive capabilities of these cells. nih.govresearchgate.net For instance, studies on hepatocellular carcinoma cells showed a significant inhibition of migration through a Transwell barrier. researchgate.net Similarly, research on breast cancer and glioblastoma cell lines also confirmed a reduction in cell migration and invasion following treatment with phenothiazine-class drugs, including fluphenazine. nih.govspandidos-publications.com These findings suggest that the compound can modulate the cellular machinery responsible for movement and tissue infiltration.

| Cellular Process | Observed Effect | Associated Mechanism | Source Citation |

|---|---|---|---|

| DNA Integrity | Induces DNA fragmentation | Inhibition of DNA repair mechanisms, induction of apoptosis | nih.govnih.gov |

| Cell Migration | Decreases cell migration and invasion | Modulation of cellular motility machinery | nih.govnih.govresearchgate.net |

| Cell Proliferation | Reduces cell viability and proliferation | Induction of cell cycle arrest and apoptosis | nih.govresearchgate.net |

Role in Reactive Oxygen Species (ROS) Generation

The involvement of fluphenazine in the generation of Reactive Oxygen Species (ROS) has been identified as a significant component of its mechanism of action at the cellular level. ROS are chemically reactive molecules derived from oxygen that, when produced in excess, can lead to oxidative stress and cellular damage. mdpi.commdpi.com Preclinical studies have shown that treatment with fluphenazine can lead to an increased production of ROS within cells. nih.govnih.gov

This elevation in ROS levels is believed to be a critical factor in the drug's observed cytotoxic effects. nih.gov The increased oxidative stress can damage vital cellular components, including lipids, proteins, and nucleic acids. mdpi.com Specifically, the fluphenazine-induced generation of ROS has been linked to the disruption of mitochondrial function, which in turn can trigger the intrinsic apoptotic pathway. nih.gov Some studies have noted a significant photodynamic mechanism, where the combination of fluphenazine and UVA light leads to an extremely high production of ROS, enhancing its cell-killing effectiveness. nih.gov In animal models, chronic treatment with fluphenazine has been shown to alter parameters of oxidative stress in the liver and kidneys of rats, causing an increase in lipid peroxidation. nih.gov

Preclinical Pharmacokinetics and Metabolism (Animal Models)

Drug Disposition and Availability Studies in Animal Models (e.g., Rats)

This compound is a prodrug ester designed for long-acting intramuscular administration. Its pharmacokinetic profile is characterized by a "flip-flop" kinetic model, where the rate of drug absorption from the injection site is much slower than the rate of its elimination from the body. youtube.com This slow absorption from the oily depot vehicle is the rate-limiting step that governs the duration of action.

In animal models such as rats, long-acting injectable formulations of antipsychotics exhibit slow and gradual absorption following intramuscular injection. nih.gov This results in a prolonged time to reach maximum plasma concentration (Tmax) and a long apparent half-life. nih.gov While specific data for the octanoate ester is limited, studies on the closely related fluphenazine decanoate show an observed terminal half-life of 8 to 14 days, which is dictated by the slow absorption rate rather than the much shorter elimination half-life of oral fluphenazine. youtube.com This principle allows for sustained plasma concentrations of the active drug, fluphenazine, over an extended period from a single injection. The slower absorption rate of such long-acting injectable drugs contributes to reduced peak-to-trough fluctuations in plasma concentration. mdpi.com

| Parameter | Characteristic | Description | Source Citation |

|---|---|---|---|

| Kinetic Model | Flip-Flop Kinetics | The rate of absorption from the injection site is the rate-limiting step, being slower than the rate of elimination. | youtube.com |

| Absorption | Slow and Gradual | The ester prodrug is slowly released from the oily depot into the systemic circulation. | nih.govmdpi.com |

| Half-Life (Apparent) | Prolonged (Days to Weeks) | Determined by the slow absorption rate, not the elimination rate of the active drug. For fluphenazine decanoate, this is 8-14 days. | youtube.com |

| Plasma Concentration | Sustained with Reduced Fluctuation | Maintains therapeutic levels over a long interval with lower peak-to-trough variations compared to oral forms. | mdpi.com |

Ester Hydrolysis by Esterases in Biological Systems

The conversion of the inactive prodrug, this compound, into the pharmacologically active fluphenazine is dependent on enzymatic hydrolysis. nih.gov Following its slow release from the intramuscular depot into the systemic circulation, the ester bond linking the fluphenazine molecule to the octanoic acid side chain is cleaved by esterase enzymes. nih.govscience.gov

This hydrolytic process is a common activation pathway for ester-based prodrugs. nih.gov Esterases are a class of hydrolase enzymes ubiquitously present in the body, particularly in the liver, plasma, and other tissues. nih.govthieme-connect.de These enzymes catalyze the hydrolysis of esters into their corresponding alcohol and carboxylic acid. thieme-connect.de In the case of this compound, this reaction yields active fluphenazine and octanoic acid. This enzymatic cleavage is essential for the therapeutic effect, as the ester prodrug itself has no significant antipsychotic activity. researchgate.net

Metabolic Pathways (e.g., Cytochrome P450 CYP2D6 Involvement)

Once fluphenazine is released from its octanoate ester via hydrolysis, it undergoes extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com The principal enzyme responsible for the metabolism of fluphenazine is CYP2D6. mdpi.comnih.govresearchgate.net This enzyme is involved in Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make the drug more polar and easier to excrete. mdpi.com

The significant role of CYP2D6 in fluphenazine's clearance means that the drug's plasma concentration can be affected by factors that influence this enzyme's activity. nih.gov Fluphenazine itself has been shown in vitro to be a competitive inhibitor of CYP2D6. nih.gov This highlights the potential for drug-drug interactions with other substances that are also substrates or inhibitors of this specific enzyme. researchgate.netnih.gov

Prodrug Activation by Carboxylesterases (e.g., hCES1, hCES2 in Microsomal Systems)

The enzymatic hydrolysis of this compound is specifically carried out by carboxylesterases (CEs). nih.gov Carboxylesterases are a major class of esterases found in various tissues, with high concentrations in the liver, that are responsible for the hydrolysis and activation of numerous ester-containing prodrugs. nih.govnih.gov

Human carboxylesterases, such as hCES1 (predominantly in the liver) and hCES2 (predominantly in the intestine), play a critical role in drug metabolism. nih.gov These enzymes cleave the ester bond of prodrugs like this compound, releasing the active parent drug. nih.gov This activation step is crucial, as it converts the lipophilic, long-chain ester—which is well-suited for depot injection and slow release—into the active fluphenazine molecule that can exert its therapeutic effects at dopamine receptors in the brain. nih.govdrugbank.com

Investigative and Translational Research Applications of Fluphenazine Octanoate

Application as a Neurobiological Research Probe

Fluphenazine (B1673473) serves as a critical tool in neurobiological research primarily due to its function as a potent antagonist of dopamine (B1211576) receptors, particularly the D2 and D1 subtypes. mdpi.com Its ability to block pre- and post-synaptic dopamine receptors in the central nervous system allows researchers to investigate the roles of dopaminergic pathways in various physiological and pathological processes. mdpi.com By selectively inhibiting these pathways, scientists can probe the mechanisms underlying movement disorders, psychosis, and motivation. mdpi.com The long-acting formulation of fluphenazine esters provides a model for studying the sustained effects of dopamine receptor blockade, which is crucial for understanding the neuroadaptations that occur in response to chronic antipsychotic treatment. Its lipophilic nature ensures it remains in brain tissue for extended periods, allowing for the study of long-term receptor dynamics and downstream signaling cascades, such as the Akt and Wnt pathways. mdpi.com

Drug Repurposing Research in Oncology

The strategy of drug repurposing, which identifies new therapeutic uses for existing approved drugs, is a cost-effective and accelerated approach to developing new treatments. nih.govoncozine.com Fluphenazine has emerged as a promising candidate in this area, with numerous studies investigating its potential as an anticancer agent. nih.govnih.govresearchgate.net This research is driven by findings that demonstrate its ability to reduce the viability of a wide range of cancer cells. nih.govnih.gov

In vitro studies have confirmed the potential of fluphenazine as a cytotoxic agent capable of decreasing the viability of various cancer cells, typically in micromolar concentrations. nih.gov Research has documented its efficacy across a broad spectrum of human cancer cell lines. The compound has been shown to regulate the cell cycle, inhibit cell proliferation, and induce apoptosis (programmed cell death) in multiple cancer types. mdpi.comnih.govnih.gov The cytotoxic activity of fluphenazine has been evaluated in cell lines derived from lung, breast, colon, liver, brain, oral, ovarian, and skin cancers, as well as leukemia. nih.govnih.govresearchgate.net For instance, one study demonstrated its effectiveness in decreasing the viability of human cervical adenocarcinoma (HeLa), skin carcinoma (A-431), and mesothelioma (MSTO-211H) cell lines, with a half-maximal inhibitory concentration (IC50) of approximately 20 µM in dark conditions. nih.gov

Table 1: Documented Cytotoxic Activity of Fluphenazine in Human Cancer Cell Lines

| Cancer Type | Example Cell Lines | Observed Effects |

|---|---|---|

| Breast Cancer | MDA-MB-231, BT-474 | Reduction of cell viability, induction of apoptosis. nih.gov |

| Cervical Cancer | HeLa | Decreased cell viability. nih.govrsc.org |

| Skin Cancer | A-431 (Carcinoma) | Decreased cell viability. nih.govrsc.org |

| Mesothelioma | MSTO-211H | Decreased cell viability. nih.govrsc.org |

| General Mention | Lung, Colon, Liver, Brain, Leukemia, Oral, Ovarian | Reduced cell viability, cell cycle regulation, apoptosis induction. nih.govnih.gov |

A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic agents. nih.gov A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govnih.gov These proteins function as efflux pumps, actively removing anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. nih.govresearchgate.net

Research has identified that fluphenazine can target these cancer-related proteins. mdpi.comnih.govnih.gov Studies indicate that fluphenazine acts on ABCB1 and P-glycoprotein, suggesting it could play a role in overcoming multidrug resistance. mdpi.commdpi.comnih.govresearchgate.net By inhibiting these efflux pumps, fluphenazine may enhance the efficacy of co-administered chemotherapy drugs, making it a valuable compound for further investigation in combination cancer therapies. mdpi.comnih.gov

Antimicrobial Research Applications

Beyond its applications in neurology and oncology, fluphenazine has demonstrated notable antimicrobial properties. Research has explored its potential as a broad-spectrum antibacterial agent.

The antimicrobial activity of fluphenazine has been screened against a large number of bacterial strains. In one study, its efficacy was tested against 482 different strains, comprising 170 Gram-positive and 326 Gram-negative bacteria. nih.gov The results showed that fluphenazine possesses significant antibacterial action against both groups. The minimum inhibitory concentration (MIC)—the lowest concentration of the drug that prevents visible growth of a bacterium—was found to be in the range of 20-100 µg/mL for both Gram-positive and Gram-negative bacteria. nih.gov This indicates a broad spectrum of activity, making it a subject of interest for developing new antimicrobial strategies. nih.gov

Table 2: In Vitro Antimicrobial Spectrum of Fluphenazine

| Bacterial Type | Number of Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-Positive | 170 | 20-100 µg/mL |

| Gram-Negative | 326 | 20-100 µg/mL |

The in vitro antibacterial findings have been supported by in vivo studies in animal models. The efficacy of fluphenazine has been demonstrated in a murine model of acute bacterial infection using a virulent strain of Salmonella typhimurium. nih.gov S. typhimurium is a Gram-negative bacterium and a common cause of foodborne illness, making it a relevant model for infectious disease research. researchgate.netelifesciences.org In these studies, Swiss white mice were challenged with a lethal dose of the bacteria. Treatment with fluphenazine at concentrations of 1.5 µg/g and 3 µg/g of mouse body weight offered significant protection to the animals. nih.gov The protective effect was found to be highly statistically significant, highlighting the potential of fluphenazine in combating systemic bacterial infections. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-fluorouracil |

| ABCB1 |

| Akt |

| Calmodulin |

| Chlorpromazine (CPZ) |

| Cisplatin |

| Doxorubicin |

| Etoposide |

| Fluphenazine |

| Fluphenazine octanoate (B1194180) |

| Methdilazine |

| Mitotane |

| P-glycoprotein |

| Perphenazine |

| Prochlorperazine |

| Sirtuin 2 |

| Trabectedin |

| Valproate |

Pharmaceutical Formulation Science and Advanced Delivery System Research for Fluphenazine Octanoate

Principles of Long-Acting Parenteral Formulation Design

The development of long-acting parenteral formulations, such as those for fluphenazine (B1673473) octanoate (B1194180), is a strategic approach in pharmaceutical sciences designed to provide sustained therapeutic effects over an extended period from a single administration. nih.gov This design minimizes the frequency of dosing, which can enhance patient compliance and provide more consistent plasma concentrations of the active drug. patsnap.commdpi.com The core principle involves modifying the physicochemical properties of the drug and engineering a specialized delivery vehicle to control the rate of drug absorption into the systemic circulation from the site of injection, typically intramuscular. These formulations often rely on creating a "depot" or reservoir of the drug at the injection site, from which the active moiety is gradually released. mdpi.comnih.gov

Esterification is a fundamental chemical modification used to convert a parent drug into a more lipophilic (fat-soluble) prodrug. In the case of fluphenazine, which contains a hydroxyl group, it is reacted with a fatty acid—in this instance, octanoic acid—to form fluphenazine octanoate. This structural change is pivotal for achieving prolonged-release characteristics.

The addition of the octanoate ester chain significantly increases the molecule's lipophilicity and reduces its aqueous solubility. Following intramuscular injection, the highly lipophilic this compound precipitates at the injection site, forming a depot within the muscle tissue. mdpi.com Because of its poor water solubility, the prodrug dissolves very slowly into the surrounding interstitial fluid. The rate-limiting step for the drug's action is its slow release from this depot and the subsequent enzymatic hydrolysis by esterases present in the body, which cleaves the octanoate group and liberates the pharmacologically active fluphenazine. patsnap.comnih.gov This multi-step process—slow dissolution followed by slow hydrolysis—ensures that the active drug is supplied to the bloodstream gradually over a period of weeks. patsnap.com

The length of the fatty acid chain in the ester can be tailored to modify the release duration; for instance, esters with longer chains like decanoate (B1226879) or palmitate are generally more lipophilic and provide an even longer duration of action compared to shorter-chain esters. nih.gov

Impact of Esterification on Physicochemical Properties

| Compound | Chemical Modification | Key Physicochemical Change | Consequence for Formulation |

|---|---|---|---|

| Fluphenazine | Parent drug with a free hydroxyl group | Relatively more water-soluble | Faster absorption and clearance; not suitable for long-acting injection on its own. |

| This compound | Esterification with octanoic acid | Increased lipophilicity; significantly decreased water solubility | Forms a depot at the injection site, enabling slow dissolution and prolonged release. |

The choice of vehicle is critical in the design of long-acting parenteral formulations. For highly lipophilic prodrugs like this compound, an oil-based vehicle, such as sesame oil, is typically used. nih.gov The oil vehicle serves several key functions that influence the drug's release kinetics.

First, the oil acts as a carrier that allows the drug to be administered in a liquid form and helps to establish the intramuscular drug depot. mdpi.com Once injected, the oil formulation does not dissipate quickly but instead forms a localized reservoir. The release of the this compound from this oil depot into the surrounding aqueous environment of the tissue fluid is governed by the principle of partitioning. nih.govresearchgate.net The drug must partition from the oil phase to the aqueous phase before it can be absorbed into circulation. Since this compound has a high affinity for the oil, this partitioning process is slow and acts as a primary rate-controlling step. nih.govresearchgate.net

The viscosity of the oil vehicle can also affect the release rate. nih.gov A more viscous oil can slow the dispersion of the depot at the injection site, thereby reducing the surface area available for drug release and further extending the duration of action. researchgate.net The combination of a highly lipophilic ester prodrug dissolved in an oil vehicle creates a robust system for achieving sustained drug release over several weeks from a single injection. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Fluphenazine octanoate to ensure reproducibility in preclinical studies?

- Methodological Answer : Synthesis should follow strict stoichiometric control, with characterization using HPLC (for purity >98%) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For new batches, comparative analysis against pharmacopeial reference standards (e.g., USP/EP-certified this compound) is critical to validate identity . Experimental details, including solvent systems and reaction times, must be documented in supplementary materials to enable replication .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices, and how should they be validated?

- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutyl esterification) improves sensitivity and specificity for octanoate detection . Validation should include:

- Lower Limit of Quantification (LLOQ) : ≤0.43 µM, as demonstrated for octanoate derivatives .

- Selectivity : Use unique mass fragments (e.g., m/z 127.1 for unlabeled octanoate) to avoid matrix interference .

- Linearity : Calibration curves spanning 0.5–100 µg/mL with R² ≥0.99 .

Q. What are the best practices for documenting and reporting this compound research to meet peer-reviewed journal standards?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Experimental Section : Include detailed synthesis protocols for ≤5 novel compounds; reference prior methods for known derivatives .

- Supporting Information : Provide raw data (e.g., NMR spectra, chromatograms) in machine-readable formats (e.g., .cif for crystallography) .

- Tables/Figures : Avoid duplicating data; use heatmaps for dose-response relationships or scatterplots for pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across clinical trials?

- Methodological Answer : Conduct a meta-analysis with stratified subgroups (e.g., dosing intervals, patient BMI) to identify confounding variables . For example, systemic exposure discrepancies may arise from differences in esterase activity between populations, requiring in vitro hepatocyte models to simulate metabolic variability . Bayesian statistical frameworks can quantify uncertainty in skewed datasets common in long-term schizophrenia trials .

Q. What experimental designs are recommended to investigate this compound’s interaction with neuronal enzyme systems?

- Methodological Answer : Use fluorogenic substrates (e.g., 6,8-difluoro-4-methylumbelliferyl octanoate) to measure esterase-mediated hydrolysis rates in real time . Normalize activity to protein concentration and include negative controls (e.g., enzyme inhibitors like paraoxon) to confirm specificity . For receptor-binding studies, surface plasmon resonance (SPR) with immobilized dopamine D2 receptors can quantify binding kinetics .

Q. How can in vitro models be optimized to study the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer :

- Cell Models : Use immortalized human brain endothelial cells (hCMEC/D3) in transwell assays .

- Analytical Validation : Pair LC-MS/MS quantification with internal standards (e.g., deuterated Fluphenazine) to correct for matrix effects .

- Permeability Metrics : Calculate apparent permeability (Papp) ≥1 × 10⁻⁶ cm/s, indicative of BBB penetration .

Q. What strategies mitigate batch-to-batch variability in this compound formulations during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation products via UPLC-PDA .

- Excipient Screening : Test antioxidants (e.g., ascorbyl palmitate) to prevent ester hydrolysis .

- Statistical Control : Use multivariate analysis (e.g., PCA) to correlate impurity profiles with storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.